3-Octyl acetate (CAS 4864-61-3) is a secondary alkyl ester characterized by its specific substitution pattern, distinguishing it from common primary straight-chain acetates. In industrial procurement, it is primarily valued as a highly specific flavor and fragrance modifier, a target for enantioselective kinetic resolution, and a specialized entomological pheromone component. With a boiling point of approximately 192 °C and limited aqueous solubility, it offers a distinct volatility and processability profile compared to its isomers [1]. Buyers typically source this compound when the application strictly requires its unique chiral potential, specific organoleptic notes, or targeted biological activity, rather than general ester functionality [2].
Generic substitution of 3-octyl acetate with its more common primary isomer, 1-octyl acetate, routinely fails in both chemical synthesis and formulation workflows. Structurally, the secondary ester linkage in 3-octyl acetate introduces a chiral center (when derived from 3-octanol), enabling its use in stereoselective kinetic resolutions—a property entirely absent in the achiral 1-octyl acetate [1]. Furthermore, the two isomers exhibit a nearly 19 °C difference in boiling point (192 °C vs. 211 °C), which drastically alters distillation and evaporation kinetics in process environments [2]. In organoleptic and entomological applications, the structural shift from a primary to a secondary ester changes receptor binding affinity, rendering the two compounds non-interchangeable for specific bait lures or nuanced fragrance modifications.
Thermal profiling demonstrates a significant volatility difference between octyl acetate isomers, directly impacting industrial distillation and solvent evaporation processes. 3-Octyl acetate exhibits a boiling point of approximately 192 °C at standard atmospheric pressure [1]. In contrast, the primary straight-chain isomer, 1-octyl acetate, boils at 211 °C [2]. This ~19 °C differential requires distinct thermal parameter settings during purification or formulation drying stages.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | ~192 °C (3-Octyl acetate) |
| Comparator Or Baseline | ~211 °C (1-Octyl acetate) |
| Quantified Difference | ~19 °C lower boiling point for the secondary ester |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Buyers must account for this volatility difference when designing distillation protocols or calculating evaporation rates in solvent and fragrance formulations.
3-Octyl acetate serves as a critical intermediate in enantioselective synthesis due to the chirality of its parent alcohol, 3-octanol. Lipase-catalyzed kinetic resolution of racemic 3-octanol yields 3-octyl acetate with high enantiomeric excess (often >95% ee) for the reacting enantiomer, allowing for the separation of (R)- and (S)- configurations [1]. 1-Octyl acetate, being derived from a primary, achiral alcohol, inherently lacks this stereochemical utility and cannot be utilized in chiral resolution workflows.
| Evidence Dimension | Enantioselective Resolution Potential |
| Target Compound Data | High ee (>95%) achievable via lipase catalysis |
| Comparator Or Baseline | Not applicable / Achiral (1-Octyl acetate) |
| Quantified Difference | Presence vs. absence of a resolvable chiral center |
| Conditions | Enzymatic kinetic resolution using lipases (e.g., CALB) |
Procurement for asymmetric synthesis must specify 3-octyl acetate (or its precursor) to access chiral building blocks, as primary octyl esters offer no stereochemical utility.
In flavor and fragrance compounding, the structural difference between secondary and primary octyl acetates dictates distinct olfactory receptor activation. 3-Octyl acetate is characterized by a complex rose/jasmine profile with minty and peach-like undertones, frequently utilized as a modifier in mint formulations to suppress weedy green notes. Conversely, 1-octyl acetate provides a fatty, green, and citrus-forward profile. The substitution of 1-octyl acetate for 3-octyl acetate will fundamentally alter the target formulation's sensory baseline.
| Evidence Dimension | Organoleptic Profile |
| Target Compound Data | Rose/jasmine, sweet peach, minty modifier |
| Comparator Or Baseline | Fatty, green, citrus, orange (1-Octyl acetate) |
| Quantified Difference | Distinct olfactory classifications and formulation roles |
| Conditions | Standard organoleptic evaluation (e.g., at 10 ppm) |
Formulators cannot substitute these isomers; procuring the exact secondary ester is mandatory to achieve specific minty or complex floral modifications without introducing off-notes.
3-Octyl acetate functions as a highly specific semiochemical, notably identified as an active compound eliciting specific electroantennographic detection (EAD) responses in targeted pest insects and acting as an alarm pheromone component in certain ant species[1]. 1-Octyl acetate, while also biologically active, targets different species (often acting as a general bee pheromone). The precise position of the ester linkage determines the receptor binding affinity in the insect's olfactory sensilla.
| Evidence Dimension | Pheromone Receptor Activation |
| Target Compound Data | Specific EAD response in targeted pests/ants |
| Comparator Or Baseline | Different species targeting (e.g., bee pheromone) for 1-octyl acetate |
| Quantified Difference | Species-specific semiochemical activity |
| Conditions | Electroantennographic detection (EAD) and behavioral assays |
For agricultural and pest control procurement, the exact isomer must be sourced to ensure the efficacy of species-specific pheromone traps and baits.
3-Octyl acetate is the right choice when utilizing lipase-catalyzed kinetic resolution to isolate specific enantiomers for downstream pharmaceutical or fine chemical synthesis, a process impossible with achiral primary acetates [1].
It is strictly required as a modifier in minty or complex floral (rose/jasmine) formulations where the fatty/citrus notes of 1-octyl acetate would disrupt the intended organoleptic profile .
Procured for formulating species-specific baits and alarm pheromone mimics for agricultural pest monitoring, relying on its unique electroantennographic (EAD) activation profile[2].
Selected in industrial coatings or extractions that specifically require its ~192 °C boiling point, where the volatility of 1-octyl acetate (~211 °C) is too low for the required evaporation rate [3].
Flammable